molecular formula C16H19ClN4O3 B2986862 ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate CAS No. 2094501-51-4

ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate

Cat. No.: B2986862
CAS No.: 2094501-51-4
M. Wt: 350.8
InChI Key: HXPJWBWMFSDOIZ-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is a synthetic organic compound with a complex structure that includes an imidazole ring, a pyridine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid, butylamine, and ethyl imidazole-5-carboxylate.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions depending on the step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the imidazole ring.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Reduced amines or alcohols are common products.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique structural features.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its ability to interact with active sites.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism by which ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-butyl-4-(pyridine-3-amido)-1H-imidazole-5-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 2-butyl-4-(6-methylpyridine-3-amido)-1H-imidazole-5-carboxylate: Contains a methyl group instead of chlorine, potentially altering its chemical properties.

    Ethyl 2-butyl-4-(6-bromopyridine-3-amido)-1H-imidazole-5-carboxylate: The bromine atom may confer different reactivity compared to chlorine.

Uniqueness

Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-butyl-4-[(6-chloropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-3-5-6-12-19-13(16(23)24-4-2)14(20-12)21-15(22)10-7-8-11(17)18-9-10/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPJWBWMFSDOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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